REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([C:13]([C:15]2[C:20]([CH2:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=3)=[CH:19][CH:18]=[CH:17][N:16]=2)=O)[CH2:9][CH2:8]1)=[O:6])[CH3:3].ClC(OCC)=O.C(=O)([O-])[O-].[Ba+2]>FC(F)(F)S(O)(=O)=O.O>[Cl:29][C:25]1[CH:26]=[CH:27][C:28]2[C:13](=[C:10]3[CH2:11][CH2:12][N:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH2:8][CH2:9]3)[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:20]3[CH2:21][CH2:22][C:23]=2[CH:24]=1 |f:0.1,3.4|
|
Name
|
(1-ethoxycarbonyl-4piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2pyridinyl]methanone hydrochloride
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(=O)N1CCC(CC1)C(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
|
Name
|
1-methyl-H-piperidinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ba+2]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethvl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
CUSTOM
|
Details
|
purification of the residue by silica gel chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCN(CC2)C(=O)OCC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |